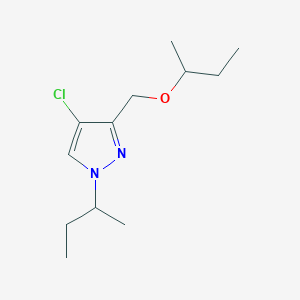![molecular formula C24H33N7O B2479211 N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-乙基丁酰胺 CAS No. 1021094-04-1](/img/structure/B2479211.png)
N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-乙基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is a complex organic compound that has captured the interest of many researchers across multiple scientific disciplines. This compound boasts a diverse set of functional groups, enabling it to participate in various chemical reactions and exerting distinct biological effects.
科学研究应用
Chemistry
In chemistry, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide serves as a versatile building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound's potential therapeutic applications are explored, including its role as an inhibitor or activator of specific biological pathways. Research is focused on its efficacy and safety in treating various medical conditions.
Industry
Industrial applications of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide include its use in the formulation of specialized materials and chemicals, exploiting its unique properties to enhance product performance.
作用机制
Target of Action
Similar compounds have been known to targetMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it likely interacts with its target protein, leading to changes in the protein’s activity or function .
Biochemical Pathways
Given the potential target, it may influence pathways related to cellular stress response and inflammation .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal pathways .
Result of Action
Based on the potential target and the known effects of similar compounds, it may lead to changes in cellular signaling, potentially influencing cell growth and stress response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide involves multi-step organic reactions Typically, the route starts with the preparation of the 4-benzylpiperazine intermediate, which is then coupled with 1H-pyrazolo[3,4-d]pyrimidine through nucleophilic substitution
Industrial Production Methods
Industrial production of this compound may employ large-scale reaction vessels equipped with precise temperature and pressure control. High-efficiency catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions it Undergoes
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is capable of undergoing various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the piperazine and pyrimidine rings.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles can be used under specific conditions to achieve targeted substitution.
Major Products Formed from These Reactions
The major products formed from these reactions depend on the specific reaction conditions. Oxidation may yield oxidized fragments or modified functional groups, while reduction might simplify the compound by breaking down complex ring structures. Substitution typically introduces new functional groups or atoms into the structure.
相似化合物的比较
Comparing N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide with other similar compounds reveals its unique features:
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Known for its high reactivity and broad range of applications.
N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Less reactive, used in more specialized synthetic applications.
N-(2-(4-(4-benzylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Slight structural variation with different biological activity.
These comparisons highlight the importance of the piperazine and pyrazolo[3,4-d]pyrimidine moieties in defining the compound’s reactivity and application scope.
Hope that sheds some light on N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide and its multifaceted nature! What's your next query?
属性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N7O/c1-3-20(4-2)24(32)25-10-11-31-23-21(16-28-31)22(26-18-27-23)30-14-12-29(13-15-30)17-19-8-6-5-7-9-19/h5-9,16,18,20H,3-4,10-15,17H2,1-2H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWINIXGKKHPEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2479128.png)

![2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2479131.png)
![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)




![5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479140.png)
![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2479141.png)
![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2479143.png)
![3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B2479145.png)
![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

